1-Iodo-3-(propan-2-yloxy)propan-2-ol
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Overview
Description
1-Iodo-3-(propan-2-yloxy)propan-2-ol is an organic compound with the molecular formula C6H13IO2 It is a halogenated alcohol, characterized by the presence of an iodine atom, an isopropoxy group, and a hydroxyl group
Mechanism of Action
Target of Action
It is known that similar compounds often interact with various enzymes and receptors within the body .
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, leading to downstream effects on cellular function .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its targets within the body .
Result of Action
It is likely that the compound’s interaction with its targets leads to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Iodo-3-(propan-2-yloxy)propan-2-ol. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how stable it remains over time .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Iodo-3-(propan-2-yloxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-1-propanol with sodium iodide in the presence of acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by an iodine atom. The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-3-(propan-2-yloxy)propan-2-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 3-(propan-2-yloxy)propan-2-ol.
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone, reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: 3-(propan-2-yloxy)propan-2-ol.
Oxidation: Corresponding ketone or aldehyde.
Reduction: Corresponding alkane or alcohol.
Scientific Research Applications
1-Iodo-3-(propan-2-yloxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Iodo-3-(propan-2-yloxy)propan-2-ol can be compared with other halogenated alcohols, such as:
1-Bromo-3-(propan-2-yloxy)propan-2-ol: Similar structure but with a bromine atom instead of iodine. It has different reactivity and biological properties.
1-Chloro-3-(propan-2-yloxy)propan-2-ol: Contains a chlorine atom, which makes it less reactive compared to the iodine-containing compound.
3-(Propan-2-yloxy)propan-2-ol: Lacks the halogen atom, resulting in different chemical and biological properties.
Properties
IUPAC Name |
1-iodo-3-propan-2-yloxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13IO2/c1-5(2)9-4-6(8)3-7/h5-6,8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJUEFKXTHJJEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CI)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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